molecular formula C9H7ClF2O2 B2640901 2-Chloro-5-(difluoromethyl)-3-methylbenzoic acid CAS No. 2248396-17-8

2-Chloro-5-(difluoromethyl)-3-methylbenzoic acid

Cat. No.: B2640901
CAS No.: 2248396-17-8
M. Wt: 220.6
InChI Key: NAJWEZOLRFJCGO-UHFFFAOYSA-N
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Description

2-Chloro-5-(difluoromethyl)-3-methylbenzoic acid is an aromatic compound with the molecular formula C9H7ClF2O2 It is characterized by the presence of a chloro group, a difluoromethyl group, and a methyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(difluoromethyl)-3-methylbenzoic acid typically involves the introduction of the difluoromethyl group into the aromatic ring. One common method is the difluoromethylation of a suitable precursor, such as 2-chloro-3-methylbenzoic acid, using difluoromethylating agents like ClCF2H. The reaction conditions often involve the use of a base and a solvent, such as dichloromethane, under controlled temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(difluoromethyl)-3-methylbenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoic acids, while oxidation can produce carboxylic acids or ketones .

Scientific Research Applications

2-Chloro-5-(difluoromethyl)-3-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Chloro-5-(difluoromethyl)-3-methylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The difluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable pharmacophore in drug design .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(trifluoromethyl)-3-methylbenzoic acid: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    2-Chloro-3-methylbenzoic acid: Lacks the difluoromethyl group.

    5-(Difluoromethyl)-2-methylbenzoic acid: Similar but with different positioning of the chloro and methyl groups.

Uniqueness

2-Chloro-5-(difluoromethyl)-3-methylbenzoic acid is unique due to the presence of both chloro and difluoromethyl groups, which confer distinct chemical properties and reactivity. The difluoromethyl group, in particular, can enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry .

Properties

IUPAC Name

2-chloro-5-(difluoromethyl)-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF2O2/c1-4-2-5(8(11)12)3-6(7(4)10)9(13)14/h2-3,8H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAJWEZOLRFJCGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C(=O)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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